molecular formula C7H6BrN3O B15205332 (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol

(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol

Cat. No.: B15205332
M. Wt: 228.05 g/mol
InChI Key: DHQLWPUIABMWRE-UHFFFAOYSA-N
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Description

(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol is a heterocyclic compound that features a triazolopyridine core with a bromine atom at the 6th position and a methanol group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol typically involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields . The reaction is performed at 140°C, and the desired product is obtained with an 89% yield within 3 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and eco-friendliness make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding the parent triazolopyridine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products Formed

    Oxidation: The major products are the corresponding aldehyde or carboxylic acid.

    Reduction: The major product is the parent triazolopyridine.

    Substitution: The major products are various substituted triazolopyridine derivatives.

Scientific Research Applications

(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridine core can act as a ligand, binding to active sites and modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol is unique due to the presence of both a bromine atom and a methanol group, which allows for a wide range of chemical modifications and potential applications in various fields. Its structural features make it a valuable compound for research and development in medicinal chemistry and other scientific disciplines.

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol

InChI

InChI=1S/C7H6BrN3O/c8-6-1-5(3-12)7-9-4-10-11(7)2-6/h1-2,4,12H,3H2

InChI Key

DHQLWPUIABMWRE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=NN2C=C1Br)CO

Origin of Product

United States

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